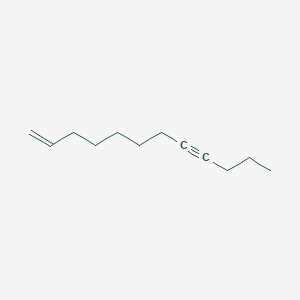
Dodec-1-EN-8-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-1-EN-8-yne, also known as 1-Dodecyne, is an organic compound with the molecular formula C12H22. It is a terminal alkyne, characterized by the presence of a triple bond between the carbon atoms at the first and eighth positions in the dodecane chain. This compound is a colorless liquid with a mild, pleasant odor and is insoluble in water but soluble in organic solvents such as ethanol, ethyl ether, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dodecyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, typically a molybdenum or tungsten complex.
Hydrohalogenation of Alkynes: This involves the addition of hydrogen halides to alkynes, followed by dehydrohalogenation to yield the terminal alkyne.
Dehydrohalogenation of Alkyl Halides: This method involves the elimination of hydrogen halides from alkyl halides in the presence of a strong base, such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of 1-Dodecyne typically involves the oligomerization of ethylene using a nickel catalyst in the Shell Higher Olefin Process (SHOP). This process produces a mixture of alpha-olefins, which can be further processed to yield 1-Dodecyne .
Chemical Reactions Analysis
Types of Reactions
1-Dodecyne undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents such as potassium permanganate or ozone, 1-Dodecyne can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation of 1-Dodecyne in the presence of a palladium catalyst can reduce the triple bond to yield 1-Dodecene or dodecane.
Substitution: 1-Dodecyne can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted alkynes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Halogens, alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: 1-Dodecene, dodecane.
Substitution: Substituted alkynes.
Scientific Research Applications
1-Dodecyne has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a building block for the synthesis of polymers and surfactants.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Dodecyne involves its ability to undergo various chemical reactions due to the presence of the triple bond. The triple bond in 1-Dodecyne is highly reactive and can participate in addition, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, the triple bond is reduced to a double or single bond, altering the compound’s chemical properties .
Comparison with Similar Compounds
1-Dodecyne can be compared with other similar compounds, such as:
1-Dodecene: An alkene with a double bond at the first position.
1-Dodecyne is unique due to its specific carbon chain length and the presence of a terminal triple bond, making it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
197901-17-0 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
dodec-1-en-8-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-7,9,11-12H2,2H3 |
InChI Key |
FCUIMEPCJUVEDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















